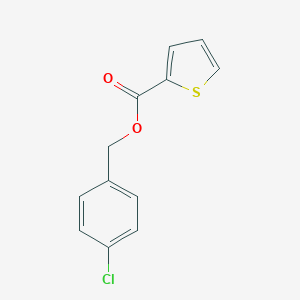
(4-Chlorophenyl)methyl thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)methyl thiophene-2-carboxylate is a chemical compound with a molecular formula of C12H9ClO2S. It is a synthetic organic compound that has been studied for its potential use in scientific research applications.
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)methyl thiophene-2-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
(4-Chlorophenyl)methyl thiophene-2-carboxylate has been shown to have analgesic and anti-inflammatory effects. It has also been shown to have inhibitory effects on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This increase in acetylcholine levels has been shown to have positive effects on cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Chlorophenyl)methyl thiophene-2-carboxylate in lab experiments is its potential as an anti-inflammatory and analgesic agent. Additionally, its inhibitory effects on the enzyme acetylcholinesterase make it a potential candidate for the treatment of cognitive disorders. However, one limitation of using (4-Chlorophenyl)methyl thiophene-2-carboxylate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of (4-Chlorophenyl)methyl thiophene-2-carboxylate. One potential direction is the development of more potent and selective inhibitors of the enzyme acetylcholinesterase. Additionally, further research is needed to fully understand the mechanism of action of (4-Chlorophenyl)methyl thiophene-2-carboxylate and its potential use in the treatment of pain, inflammation, and cognitive disorders. Finally, the potential toxicity of (4-Chlorophenyl)methyl thiophene-2-carboxylate should be further investigated to determine its safety for use in humans.
Synthesemethoden
The synthesis of (4-Chlorophenyl)methyl thiophene-2-carboxylate involves the reaction of 4-chlorobenzyl chloride with sodium thiophenoxide in the presence of a catalyst such as copper(I) iodide. The resulting product is then treated with ethyl chloroformate to give (4-Chlorophenyl)methyl thiophene-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)methyl thiophene-2-carboxylate has been studied for its potential use in scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related diseases. Additionally, it has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Eigenschaften
Produktname |
(4-Chlorophenyl)methyl thiophene-2-carboxylate |
|---|---|
Molekularformel |
C12H9ClO2S |
Molekulargewicht |
252.72 g/mol |
IUPAC-Name |
(4-chlorophenyl)methyl thiophene-2-carboxylate |
InChI |
InChI=1S/C12H9ClO2S/c13-10-5-3-9(4-6-10)8-15-12(14)11-2-1-7-16-11/h1-7H,8H2 |
InChI-Schlüssel |
UWHVVRBFKDEOAN-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)OCC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CSC(=C1)C(=O)OCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione](/img/structure/B215848.png)
![Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B215853.png)
![3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B215855.png)
![2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine](/img/structure/B215857.png)
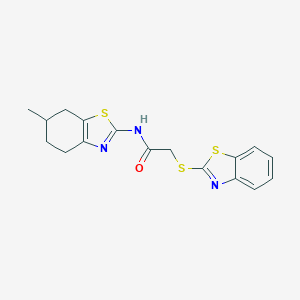
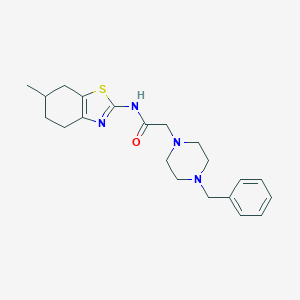
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215874.png)
![dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215880.png)
![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B215882.png)
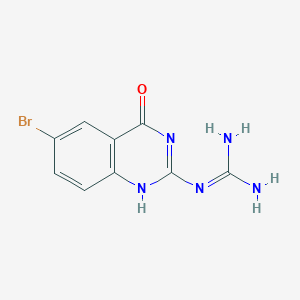
![4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B215887.png)
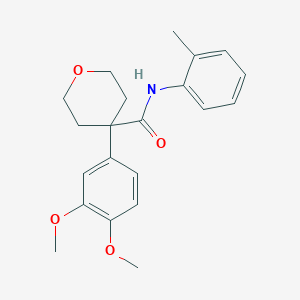
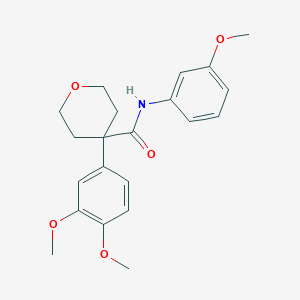
![(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one](/img/structure/B215892.png)